Bastadin 20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

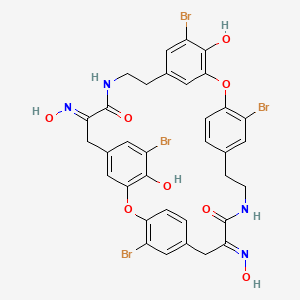

Bastadin 20 is a natural product found in Ianthella basta with data available.

Chemical Reactions Analysis

Methylation of Hydroxyl Groups

Bastadin 20 contains two phenolic and two oxime hydroxyl groups, which undergo methylation under basic conditions.

Reaction Conditions :

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

-

Solvent : Dimethylformamide (DMF)

-

Product : Tetra-O-methyl ether derivative (C₃₈H₃₆Br₄N₄O₈)

Key Findings :

-

Complete methylation is confirmed by MALDI FTMS (m/z 1014.9143, Δmmu 2.1) and ¹H-NMR signals (δ 3.61–4.04 ppm for four methoxy groups) .

-

The reaction preserves the macrocyclic core while modifying solubility and receptor-binding properties .

Bromine Substitution Reactions

The tetrabrominated aromatic rings may participate in nucleophilic aromatic substitution (NAS), though experimental evidence is sparse.

Potential Reagents/Conditions :

-

Reagents : Sodium methoxide (NaOMe), palladium catalysts

-

Solvent : Polar aprotic solvents (e.g., DMSO)

Theoretical Products :

-

Debrominated analogs or substitution with -OCH₃/-NH₂ groups.

-

Steric hindrance from bromine atoms likely limits reactivity .

Oxidation of Phenolic Hydroxyls

Phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reagents :

-

KMnO₄, H₂O₂, or enzymatic systems (e.g., tyrosinase)

Expected Product :

Reduction of Oxime Groups

Oximes may be reduced to secondary amines.

Reagents :

-

Hydrogen gas (H₂) with Pd/C or NaBH₄

Expected Product :

Stability and Degradation

This compound is stable in organic solvents (MeOH, CHCl₃) but degrades in aqueous acidic/basic media:

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis of oxime groups | |

| Basic (pH > 10) | Deprotonation of phenolic OH; potential ring-opening |

Synthetic Modifications

This compound has been synthesized via macrolactamization of diaryl ether precursors :

Key Steps :

Q & A

Basic Research Questions

Q. How is Bastadin 20 structurally characterized, and what analytical techniques are essential for its identification?

this compound is identified using nuclear magnetic resonance (NMR) spectroscopy, supported by a curated database of bastadin NMR chemical shifts for aromatic and hydrogen substructures . Key steps include:

- NMR Analysis : Assigning chemical shifts for oxime configurations (E/Z) and bromophenol rings. For example, the (E,Z)-bastadin 19 isomer requires distinguishing oxime geometry via coupling constants and NOE correlations .

- Comparative Database Use : Cross-referencing with known bastadin spectra to resolve ambiguities in hydrogen-deficient cores (H/C < 1) .

- High-Resolution Mass Spectrometry (HRMS) : Validating molecular formulas and isotopic patterns.

Q. What experimental methods are used to assess this compound’s bioactivity in preliminary studies?

Initial bioactivity screening involves:

- In Vitro Assays : Testing against cell lines (e.g., HCT-116 colon cancer) or pathogens (e.g., Trypanosoma brucei), with IC₅₀ values reported for dose-response curves .

- Control Experiments : Including known cytotoxic agents (e.g., bastadin 4) for comparative analysis .

- Purity Validation : Ensuring >95% purity via HPLC-UV/ELSD and confirming structural integrity post-assay to rule out degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from:

- Oxime Isomerization : (E,Z)- or (Z,E)-isomers may convert to thermodynamically stable (E,E)-forms during extraction or storage, altering bioactivity. Mitigation includes:

- Controlled Storage : Low-temperature, light-free conditions to suppress photochemical/thermal isomerization .

- Isomer-Specific Assays : Separating isomers via chiral HPLC before testing .

Q. What methodological challenges arise in NMR analysis of this compound derivatives, and how are they addressed?

Challenges include:

- Low H/C Ratios : Common in bastadin cores, leading to sparse NMR signals. Solutions:

- 13C-Enriched Samples : For 2D NMR (HSQC, HMBC) to assign quaternary carbons .

- Computational Modeling : Molecular mechanics calculations to predict stable conformers and validate spectral assignments .

Q. What experimental designs are recommended to study this compound’s isomerization mechanisms?

A systematic approach includes:

- Photochemical Studies : Exposing purified (Z)-isomers to UV light to monitor E/Z conversion rates .

- Thermal Stability Tests : Incubating isomers at 25–40°C and quantifying ratios via LC-MS over time .

- Biosynthetic Probes : Using stable isotope-labeled precursors in sponge cell cultures to track oxime formation pathways .

Q. How should researchers address structural instability in this compound during extraction and purification?

Key strategies:

- Mild Extraction Solvents : Avoid acidic/basic conditions that promote oxime isomerization; use methanol or dichloromethane at controlled pH .

- Rapid Processing : Minimize exposure to ambient light and heat during chromatography .

- Real-Time Monitoring : In-line LC-UV during purification to detect isomerization and adjust conditions promptly .

Q. Methodological Best Practices

- Reproducibility : Document experimental details rigorously, including solvent grades, instrument parameters, and storage conditions, as per Beilstein Journal guidelines .

- Data Reporting : Use tables to compare NMR shifts of new analogs with database entries (e.g., δH 7.25 ppm for bastadin 19’s aromatic protons) .

- Contradiction Analysis : Apply triangulation—validate bioactivity results with orthogonal assays (e.g., fluorescence-based viability tests vs. ATP quantification) .

Properties

Molecular Formula |

C34H28Br4N4O8 |

|---|---|

Molecular Weight |

940.2 g/mol |

IUPAC Name |

(12E,25E)-5,16,21,32-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione |

InChI |

InChI=1S/C34H28Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-34(46)26(42-48)14-20-12-24(38)32(44)30(16-20)50-28-4-2-18(10-22(28)36)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25+,42-26+ |

InChI Key |

GBHLAOKSDGGNNZ-RIVOPQIESA-N |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |

Synonyms |

astadin 20 bastadin-20 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.